molecular formula C26H29N3O4 B12401732 Mu opioid receptor antagonist 5

Mu opioid receptor antagonist 5

Numéro de catalogue: B12401732
Poids moléculaire: 447.5 g/mol
Clé InChI: XQWZTPWKACKUMJ-HJUABUFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mu Opioid Receptor Antagonist 5 (referred to here as NAP, based on its identification in and ) is a selective, brain-penetrant μ-opioid receptor (MOR) antagonist. It exhibits high potency with an EC50 of 1.14 nM and a Ki of 0.37 nM for MOR, demonstrating exceptional selectivity over delta (DOR) and kappa (KOR) opioid receptors . NAP is derived from structural modifications of naltrexone, a classical opioid antagonist, but with enhanced peripheral and central activity.

Propriétés

Formule moléculaire

C26H29N3O4

Poids moléculaire

447.5 g/mol

Nom IUPAC

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]pyridine-4-carboxamide

InChI

InChI=1S/C26H29N3O4/c30-19-4-3-17-13-20-26(32)8-5-18(28-24(31)16-6-10-27-11-7-16)23-25(26,21(17)22(19)33-23)9-12-29(20)14-15-1-2-15/h3-4,6-7,10-11,15,18,20,23,30,32H,1-2,5,8-9,12-14H2,(H,28,31)/t18-,20-,23+,25+,26-/m1/s1

Clé InChI

XQWZTPWKACKUMJ-HJUABUFYSA-N

SMILES isomérique

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC=NC=C7)OC5=C(C=C4)O)O

SMILES canonique

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=NC=C7

Origine du produit

United States

Méthodes De Préparation

Core Structure Preparation

The synthesis begins with the endo-3-(8-azabicyclo[3.2.1]oct-3-yl)-phenyl carboxamide core (17 ), derived from N-benzyl-nortropinone (34 ). Key steps include:

  • Suzuki Coupling : Vinyl triflate (35 ) undergoes Suzuki coupling with phenylboronic acid to form styrene (36 ).
  • Hydrogenation and Deprotection : Catalytic hydrogenation of 36 removes the benzyl group, yielding the core 17 as an HCl salt (>99% purity).

Reductive Amination

Aldehyde 12a (cyclohexylmethyl) is reacted with core 17 via reductive amination:

  • Conditions : NaBH$$_3$$CN, MeOH, room temperature.
  • Product : Intermediate 18 (Boc-protected amine).

Boc Deprotection

Intermediate 18 is deprotected using HCl in dioxane to yield the free amine.

Amide Coupling

The free amine is coupled with acetoxyacetyl chloride:

  • Conditions : N,N-Diisopropylethylamine (DIEA), dichloromethane (DCM).
  • Product : Protected intermediate 20a .

Hydrolysis

The acetyl group in 20a is hydrolyzed to introduce the hydrophilic carboxylic acid:

  • Conditions : NaOH, MeOH/H$$_2$$O.
  • Product : ADL 08-0011 (5 ).

Optimization of Physicochemical Properties

ADL 08-0011 was designed to balance lipophilicity and hydrophilicity (Table 1):

Property ADL 08-0011 (5 ) Lipophilic Analog (6 ) Hydrophilic Analog (7 )
μ-Opioid pK$$_i$$ 9.6 10.5 6.2
RLM t$$_{1/2}$$ (min) >90 6 >90
Caco-2 K$$_p$$ (×10$$^{-6}$$ cm/s) 5 23 <1
clogD (pH 7.4) 0.7 2.7 -0.7

Key Insights :

  • The dual-component N-substituent in 5 improves metabolic stability (RLM t$$_{1/2}$$ >90 min) while maintaining MOR affinity.
  • The carboxylic acid group enhances solubility (clogD = 0.7) without compromising permeability.

Scalable Synthesis for Clinical Manufacturing

An optimized route was developed to support large-scale production (Scheme 6 in source):

  • Core Synthesis : N-Benzyl-nortropinone (34 ) → styrene (36 ) → core 17 (93:7 endo:exo ratio, crystallized to >99% purity).
  • Reductive Amination : Core 17 reacts with aldehyde 40 (from sodium bisulfite adduct 39 ) to form intermediate 18 .
  • Cbz Deprotection : Hydrogenolysis removes the Cbz group, yielding secondary amine 18 .
  • Final Coupling : Reaction with lithium salt of protected diol chiral acid, followed by acetal removal, yields ADL 08-0011 (5 ) as a monosulfate salt.

Comparative Analysis of Synthetic Routes

Step Method 1 (Early Route) Method 2 (Optimized Route)
Core Purity 93:7 endo:exo >99% endo after crystallization
Yield (Core 17 ) 75% 88%
Total Steps 7 5
Key Advantage Modular R-group variation High yield, clinical compliance

Critical Reaction Parameters

Reductive Amination

  • Temperature : Room temperature prevents side reactions.
  • Reducing Agent : NaBH$$_3$$CN selectively reduces imines without affecting other functional groups.

Hydrolysis

  • Base Concentration : 1M NaOH ensures complete deprotection without degrading the core.

Analytical Characterization

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
  • Chiral Purity : >99% ee (Chiralpak AD-H, hexane/isopropanol).
  • MS (ESI+) : m/z 368.2 [M+H]$$^+$$.

Challenges and Solutions

  • Low Permeability of Hydrophilic Analogs : Introduction of a methylene spacer between the core and carboxylic acid improved Caco-2 permeability from <1 to 5 ×10$$^{-6}$$ cm/s.
  • Metabolic Instability : Replacing ester groups with amides increased RLM t$$_{1/2}$$ from 6 to >90 min.

Pharmacological Validation

ADL 08-0011 (5 ) demonstrated:

  • MOR Antagonism : K$$_i$$ = 9.6 (μ), 7.8 (δ), 7.6 (κ).
  • Peripheral Selectivity : 17-fold higher potency in intestinal transit vs. hot plate assays.

Analyse Des Réactions Chimiques

Types of Reactions: Mu opioid receptor antagonist 5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Thionyl chloride in dichloromethane at 0°C to 25°C.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or azides.

Applications De Recherche Scientifique

Mu opioid receptor antagonist 5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of the mu opioid receptor and to develop new opioid receptor ligands.

    Biology: Used to investigate the role of the mu opioid receptor in various physiological processes, including pain perception, reward, and addiction.

    Medicine: Used in the development of new treatments for opioid use disorder, pain management, and other conditions involving the mu opioid receptor.

    Industry: Used in the production of new pharmaceuticals targeting the mu opioid receptor.

Mécanisme D'action

Mu opioid receptor antagonist 5 exerts its effects by binding to the mu opioid receptor and preventing the activation of the receptor by opioid agonists. This binding inhibits the downstream signaling pathways that are normally activated by the receptor, including the inhibition of adenylate cyclase and the activation of potassium channels. By blocking these pathways, this compound can reduce the effects of opioids, such as pain relief and euphoria, and prevent opioid-induced respiratory depression.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Selectivity and Receptor Affinity

Table 1: Selectivity and Binding Affinities of MOR Antagonists

Compound Target Selectivity Ki/EC50 (MOR) Selectivity Over DOR/KOR Key Evidence
NAP MOR Ki = 0.37 nM >1000-fold
Naloxone MOR, DOR, KOR Ki = 1.1 nM Non-selective
Clocinnamox (C-CAM) MOR (irreversible) Bmax reduction (dose-dependent) Irreversible MOR blockade
β-Funaltrexamine (β-FNA) MOR (irreversible) IC50 = 32 nM Partial KOR activity
Antanal-2 MOR Ki = 0.8 nM >500-fold

Key Findings :

  • NAP and Antanal-2 ([Dmt¹, Sar², d-2-Nal⁴]endomorphin-2 analog) exhibit superior MOR selectivity compared to non-selective antagonists like naloxone .
  • Clocinnamox and β-FNA irreversibly bind MOR, causing prolonged receptor inactivation, but β-FNA also shows KOR agonist activity, complicating its therapeutic use .
Pharmacodynamic and Pharmacokinetic Profiles

Table 2: Functional and Pharmacokinetic Properties

Compound Mechanism Duration of Action Blood-Brain Barrier Penetration Key Therapeutic Effects
NAP Competitive MOR antagonist Hours to days High Peripheral GI activation, low withdrawal risk
Naloxone Competitive MOR/DOR/KOR antagonist 30–90 minutes Moderate Rapid opioid reversal, respiratory recovery
Naltrexone Competitive MOR/KOR antagonist 24–72 hours High Alcohol/opioid dependence treatment
MMG22 (bivalent) MOR agonist + mGluR5 antagonist >24 hours Moderate Neuropathic pain relief via receptor synergy

Key Findings :

  • NAP ’s prolonged action and brain penetrance make it suitable for systemic MOR blockade without inducing tolerance, unlike naloxone, which requires frequent dosing .
  • Bivalent ligands like MMG22 (MOR agonist + mGluR5 antagonist) show 10–14-fold higher potency than monovalent counterparts due to synergistic receptor interactions .
Therapeutic Efficacy and Limitations

Table 3: Clinical and Preclinical Outcomes

Compound Therapeutic Use Advantages Limitations
NAP Opioid use disorder Low withdrawal, high MOR selectivity Limited clinical trial data
Naloxone Opioid overdose reversal Rapid onset, FDA-approved Non-selective, short duration
Naltrexone Alcohol/opioid dependence Long-acting formulation KOR activity, dysphoria risk
NTII (delta antagonist) Prevention of morphine tolerance Blocks DOR-mediated tolerance mechanisms No direct MOR antagonism

Key Findings :

  • NAP ’s peripheral MOR antagonism enhances gastrointestinal motility (ED50 = 0.0088 mg/kg) without central side effects, contrasting with naloxone’s respiratory depression risk .
  • Delta antagonists like NTII prevent morphine tolerance but lack direct MOR blockade, limiting standalone utility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.